benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound with a complex structure It is characterized by the presence of a pyrido[3,4-d]pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Another related compound with a different heterocyclic system .
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the methylthio group.
Uniqueness
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16ClN3O2S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
benzyl 4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H16ClN3O2S/c1-23-15-18-13-9-20(8-7-12(13)14(17)19-15)16(21)22-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
FDJNIJSDMNWKFA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCN(C2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl |
Origin of Product |
United States |
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